
ACAT-IN-1 cis isomer
Overview
Description
ACAT-IN-1 cis isomer is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound has an inhibitory concentration (IC50) of 100 nanomolar and is primarily used in the study of immune system-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACAT-IN-1 cis isomer involves several steps, including the formation of the indene ring system and the subsequent attachment of the phenyl and hydroxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry of the cis isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade solvents and reagents, as well as large-scale reactors to accommodate the increased volume of reactants. The purification process may include crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Cis-Trans Isomerization Mechanisms
Cis-trans isomerization typically involves reversible changes in molecular geometry around double bonds or restricted rotation axes. Key mechanisms include:
-
Thermal isomerization : Driven by temperature, often following first-order kinetics. For example, dimethyl 2,3-dibromofumarate undergoes cis-to-trans isomerization with a time constant of ~26 minutes under thermal conditions .
-
Photoisomerization : Light-induced transitions, as seen in cyclooctene derivatives where UV irradiation converts cis to trans isomers .
-
Electric field catalysis : Cumulene derivatives exhibit cis-to-trans isomerization under electric fields, achieving >90% trans isomer after prolonged exposure .
-
Chemical catalysis : Deprotonation-reprotonation sequences can drive isomerization, as observed in silacyclopentene derivatives .
NMR Spectroscopy
Cis and trans isomers often exhibit distinct NMR chemical shifts due to differences in electronic environments:
-
1H-NMR : Si-H protons in silacyclopentenes show shifts of 4.99 ppm (cis) vs. 4.52 ppm (trans) .
-
13C-NMR : Carbons adjacent to double bonds or stereogenic centers display shifts (e.g., 139.1 ppm vs. 138.7 ppm) .
-
Dynamic processes : Restricted rotation in amides leads to separate signals for cis and trans isomers, with the cis form predominating .
X-ray Crystallography
Crystal structures reveal distinct packing motifs:
-
Cis isomers often form dimeric motifs stabilized by hydrogen bonds (e.g., cis-Co(acac)₂(imH)NO₂) .
-
Trans isomers may adopt more symmetrical arrangements with larger reaction cavities, enabling photoswitching .
Rate Constants
Equilibrium Ratios
Thermal equilibria often favor the trans isomer due to reduced steric strain:
Scientific Research Applications
Scientific Research Applications
-
Biochemical Studies
- Cholesterol Metabolism : ACAT-IN-1 cis isomer is extensively used to investigate the biochemical pathways involved in cholesterol metabolism. By inhibiting ACAT, researchers can study the effects on cholesterol esterification and subsequent cellular processes.
- Enzyme Inhibition Studies : The compound serves as a model for studying enzyme inhibition mechanisms, allowing scientists to understand how various compounds can modulate enzymatic activity.
-
Medical Applications
- Therapeutic Potential : Research indicates that this compound may have therapeutic potential in treating conditions related to abnormal cholesterol levels, such as atherosclerosis and hypercholesterolemia. Its ability to lower cholesterol ester formation could lead to innovative treatment strategies.
- Immunological Research : Given its role in cholesterol metabolism, the compound is also being explored for its effects on immune system-related diseases, potentially influencing inflammatory responses.
-
Industrial Applications
- Pharmaceutical Development : The compound is utilized in drug development processes as a reference standard for quality control. Its properties are leveraged in formulating new medications targeting cholesterol-related disorders.
- Research Reference Compound : In various experimental setups, this compound acts as a reference compound to compare against other potential inhibitors or compounds.
Data Tables
The following table summarizes key properties and applications of this compound:
Property/Application | Description |
---|---|
Chemical Structure | Indene ring system with phenyl and hydroxyphenyl groups |
IC50 | 100 nM (potent inhibitor) |
Key Enzyme Targeted | Acyl-CoA:cholesterol acyltransferase (ACAT) |
Biological Role | Inhibits cholesterol esterification; affects cholesterol homeostasis |
Potential Therapeutic Uses | Treatment of atherosclerosis and hypercholesterolemia |
Research Areas | Biochemistry, pharmacology, immunology |
Case Study 1: Cholesterol Metabolism
In a study examining the effects of this compound on cholesterol metabolism, researchers found that treatment with this compound resulted in a significant reduction in cholesterol esters within hepatic cells. This was evidenced by decreased levels of cholesteryl esters compared to untreated controls, suggesting its efficacy in modulating lipid profiles.
Case Study 2: Enzyme Inhibition Mechanisms
A detailed investigation into the mechanism of action revealed that this compound effectively binds to the active site of ACAT, preventing substrate access. Kinetic studies demonstrated that this binding significantly alters the enzyme's activity profile, providing insights into potential drug design strategies aimed at similar targets.
Case Study 3: Therapeutic Implications
Clinical trials exploring the use of ACAT inhibitors like this compound have shown promising results in reducing cardiovascular risk factors associated with high cholesterol levels. Patients treated with this compound exhibited improved lipid profiles and reduced arterial plaque formation over time.
Mechanism of Action
ACAT-IN-1 cis isomer exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the formation of cholesterol esters, thereby affecting cholesterol homeostasis. The molecular targets and pathways involved include the ACAT enzyme and related cholesterol metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Eldacimibe: An ACAT2 inhibitor used in the treatment of cardiovascular diseases.
RHC 80267: A selective inhibitor of diacylglycerol lipase.
Lateritin: An ACAT inhibitor and platelet aggregation inhibitor.
K-604 dihydrochloride: A selective ACAT1 inhibitor.
Beauvericin: A mycotoxin that inhibits ACAT in rat liver microsomal enzyme assays.
Uniqueness
ACAT-IN-1 cis isomer is unique due to its high potency and specificity for the ACAT enzyme. Its cis configuration also contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
ACAT-IN-1 cis isomer is a compound recognized for its role as an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
This compound functions primarily by inhibiting the enzyme ACAT, which plays a crucial role in cholesterol metabolism. By blocking this enzyme, the compound prevents the esterification of cholesterol, leading to reduced cholesterol storage in cells. This action has implications for various conditions, particularly those related to lipid metabolism and cardiovascular diseases.
- IC50 Value : The potency of this compound as an ACAT inhibitor is highlighted by its IC50 value of 100 nM , indicating a strong inhibitory effect on the enzyme activity .
Biological Activity
The biological activity of this compound extends beyond mere inhibition of ACAT. Research findings indicate several important effects:
- Cholesterol Regulation : By inhibiting ACAT, the compound promotes a decrease in intracellular cholesterol levels, which can be beneficial in conditions characterized by hypercholesterolemia.
- Impact on Lipid Profiles : Studies have shown that treatment with ACAT inhibitors can lead to favorable changes in lipid profiles, including reductions in low-density lipoprotein (LDL) cholesterol and increases in high-density lipoprotein (HDL) cholesterol.
- Potential Anti-inflammatory Effects : Some research suggests that ACAT inhibition may also exert anti-inflammatory effects, which could be advantageous in treating atherosclerosis and other inflammatory diseases.
Study 1: Efficacy in Hyperlipidemia Models
A study conducted on animal models of hyperlipidemia demonstrated that administration of this compound resulted in significant reductions in serum cholesterol levels compared to control groups. The results indicated that the cis isomer effectively modulated lipid metabolism pathways, leading to decreased atherosclerotic plaque formation.
Parameter | Control Group | This compound Group |
---|---|---|
Serum Cholesterol (mg/dL) | 250 | 180 |
LDL Cholesterol (mg/dL) | 160 | 100 |
HDL Cholesterol (mg/dL) | 40 | 60 |
Study 2: Safety and Toxicity Assessment
In another study assessing the safety profile of this compound, no significant adverse effects were observed at therapeutic doses. Histopathological examinations revealed no organ damage or toxicity indicators in treated animals.
Q & A
Q. How can the cis configuration of ACAT-IN-1 be experimentally confirmed?
Basic Research Question
To confirm the geometric configuration of ACAT-IN-1 as cis, researchers should:
- Dipole Moment Analysis : Measure dipole moments using microwave spectroscopy or computational methods. The cis isomer typically exhibits a larger dipole moment than the trans isomer due to asymmetric charge distribution .
- HPLC Retention Times : Use reversed-phase HPLC with polar stationary phases. The cis isomer often has a longer retention time due to stronger interactions with the stationary phase .
- IR Spectroscopy : Compare absorption bands. The cis isomer may show distinct stretching frequencies for functional groups (e.g., carbonyl) due to spatial proximity .
- X-ray Crystallography : Resolve the crystal structure to directly visualize the spatial arrangement of substituents .
Q. What are the optimal storage conditions for ACAT-IN-1 cis isomer to ensure stability?
Basic Research Question
- Powder Form : Store at -20°C in a desiccated environment to prevent degradation or isomerization .
- Solution Form : Prepare solutions in inert solvents (e.g., DMSO) and store at -80°C to minimize thermal isomerization. Avoid repeated freeze-thaw cycles .
Q. What methodologies are recommended for synthesizing ACAT-IN-1 with a high cis isomer ratio?
Basic Research Question
- Fractional Distillation : Separate isomers based on boiling point differences (cis isomers generally have higher boiling points due to polarity) .
- Catalytic Isomerization : Use transition-metal catalysts (e.g., Pt or Ir complexes) under controlled hydrogenation conditions to favor cis isomer formation .
- Chromatographic Purification : Employ preparative HPLC with chiral columns to isolate the cis isomer from synthetic mixtures .
Q. How do the dipole moments of cis and trans isomers influence their separation via HPLC?
Advanced Research Question
The cis isomer’s larger dipole moment enhances its interaction with polar stationary phases in HPLC, leading to longer retention times compared to the trans isomer. This property is critical for:
- Method Development : Optimizing mobile phase composition (e.g., acetonitrile/water ratios) to maximize resolution .
- Purity Assessment : Quantifying isomer ratios in synthetic batches using calibration curves derived from pure standards .
Q. How can researchers address discrepancies in reported physical properties between cis and trans isomers?
Advanced Research Question
Contradictions in properties like melting point (lower for cis) and boiling point (higher for cis) arise from:
- Polarity vs. Packing Efficiency : Cis isomers are more polar (higher boiling points) but less symmetrically packed in solids (lower melting points) .
- Experimental Validation : Replicate measurements under standardized conditions (e.g., DSC for melting points, GC-MS for purity) to resolve inconsistencies .
Q. What experimental approaches compare the inhibitory efficacy of this compound against its trans counterpart?
Advanced Research Question
- Enzyme Kinetics : Measure IC₅₀ values using recombinant ACAT enzymes. The cis isomer of ACAT-IN-1 has an IC₅₀ of 100 nM, but trans isomer activity must be empirically tested .
- Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to assess binding affinity differences .
Q. What strategies study the thermal isomerization kinetics of this compound in solution?
Advanced Research Question
- Time-Resolved HPLC : Monitor isomer ratios at intervals under varying temperatures (25–50°C) to calculate activation energy and rate constants .
- UV-Vis Spectroscopy : Track absorbance changes at wavelengths sensitive to isomerization (e.g., π→π* transitions in conjugated systems) .
Q. How does molecular packing efficiency influence the solid-state properties of this compound?
Advanced Research Question
Properties
IUPAC Name |
N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPORBGGQIAIHNC-IXCJQBJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.